3-methyl-5-(trifluoromethyl)benzoyl chloride CAS number
3-methyl-5-(trifluoromethyl)benzoyl chloride CAS number
An In-Depth Technical Guide to 3-Methyl-5-(trifluoromethyl)benzoyl Chloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on 3-methyl-5-(trifluoromethyl)benzoyl chloride. It delves into the compound's core properties, synthesis, applications, and critical safety protocols, providing field-proven insights grounded in established chemical principles.
Core Characteristics and Physicochemical Properties
3-Methyl-5-(trifluoromethyl)benzoyl chloride is a substituted aromatic acyl chloride, a class of organic compounds highly valued in synthesis for their reactivity. Its structure is distinguished by three key features on the benzene ring:
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An acyl chloride group (-COCl), which is a highly reactive functional group, making it an excellent acylating agent.
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A methyl group (-CH₃), which can influence steric interactions and electronic properties.
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A trifluoromethyl group (-CF₃), which is of paramount importance in medicinal chemistry. The CF₃ group is a strong electron-withdrawing group and is known to significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target[1][2].
The unique combination of these groups makes this compound a valuable building block for creating complex molecules, particularly in the pharmaceutical and agrochemical industries.
Chemical Structure
Caption: Chemical structure of 3-methyl-5-(trifluoromethyl)benzoyl chloride.
Physicochemical Data Summary
The following table summarizes the key identifiers and properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 261952-09-4 | [3] |
| Molecular Formula | C₉H₆ClF₃O | [3] |
| Molecular Weight | 222.59 g/mol | [3] |
| Physical Form | Liquid | [4] |
| Boiling Point | 227.8 ± 40.0 °C (Predicted) | [4] |
| Density | 1.343 ± 0.06 g/cm³ (Predicted) | [4] |
| Key Characteristic | Moisture Sensitive | [4] |
Synthesis Protocol and Mechanistic Rationale
The most common and direct method for preparing 3-methyl-5-(trifluoromethyl)benzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3-methyl-5-(trifluoromethyl)benzoic acid. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation.
Causality of Reagent Choice: Thionyl chloride is often preferred in laboratory and industrial settings for this reaction. The primary reason is the convenient removal of byproducts; the reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[5] This simplifies the workup procedure, as the gaseous byproducts can be easily removed under vacuum or with a gas scrubber, often leaving a relatively pure crude product that may only require distillation for final purification.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol describes a representative lab-scale synthesis. Warning: This procedure must be performed in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE).
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Preparation: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (e.g., containing NaOH solution), add 3-methyl-5-(trifluoromethyl)benzoic acid (1.0 eq).
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Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂, typically 2-3 eq). A catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops) can be added to accelerate the reaction.
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Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
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Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. This step must be done carefully to avoid bumping.
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Purification: The crude 3-methyl-5-(trifluoromethyl)benzoyl chloride is then purified by fractional distillation under vacuum to yield the final product as a clear liquid.
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Validation: The purity and identity of the product should be confirmed using standard analytical techniques such as ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy.
Core Applications in Drug Development
Acyl chlorides are fundamental reagents for forming amide and ester bonds. 3-Methyl-5-(trifluoromethyl)benzoyl chloride is particularly useful as a building block in the synthesis of novel pharmaceutical candidates.
The trifluoromethyl group is a bioisostere for other groups (like isopropyl) and can drastically alter a drug candidate's profile. Its high electronegativity and lipophilicity can improve metabolic stability (by blocking sites of oxidation), enhance membrane permeability, and increase binding affinity to target proteins.[1][2]
A primary application is in the synthesis of benzamide-containing scaffolds, which are central to many targeted therapies, especially kinase inhibitors used in oncology.[1] The reaction involves the acylation of an appropriate amine with the benzoyl chloride to form a stable amide bond, a cornerstone transformation in medicinal chemistry.[1]
Example Application: Synthesis of a Benzamide Intermediate
Caption: Acylation reaction to form a key benzamide intermediate.
Safety, Handling, and Storage Protocols
As an acyl chloride, 3-methyl-5-(trifluoromethyl)benzoyl chloride is a reactive and hazardous chemical. Adherence to strict safety protocols is mandatory. The following guidance is synthesized from safety data sheets for structurally similar and functionally identical compounds.[6][7][8]
Hazard Identification
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Corrosive: Causes severe skin burns and eye damage upon contact.[6][7]
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Moisture Sensitive: Reacts violently with water, releasing corrosive and toxic hydrogen chloride (HCl) gas.[6] Contact with moisture in the air can lead to degradation.
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Lachrymator: The vapors can cause irritation and tearing of the eyes.[6]
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Inhalation Hazard: Inhalation of vapors or mists can cause severe irritation and damage to the respiratory tract.
Handling and Personal Protective Equipment (PPE)
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[9]
-
Eye Protection: Wear chemical safety goggles and a full-face shield.[6]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Remove and wash contaminated gloves before re-use.[6]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[9]
-
Emergency Preparedness: An emergency eye wash station and safety shower must be immediately accessible.
Storage
-
Container: Store in a tightly sealed container to prevent contact with moisture and air.[6]
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Atmosphere: For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon).[6]
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Location: Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[6]
-
Incompatibilities: Store away from water, alcohols, bases, strong oxidizing agents, and amines.[7]
References
-
3-Methyl-5-(trifluoromethyl)benzoyl chloride,(CAS# 261952-09-4) - Sinfoo Biotech . sinfoobiochem.com. [Link]
-
Exploring 3-(Trifluoromethyl)benzoyl Chloride: Properties and Applications . pharmchem.net. [Link]
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SAFETY DATA SHEET - Fisher Scientific . fishersci.co.uk. [Link]
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3,5-Bis(trifluoromethyl)benzoyl chloride | C9H3ClF6O | CID 101856 - PubChem . pubchem.ncbi.nlm.nih.gov. [Link]
-
3,5-Bis(trifluoromethyl)benzoyl Chloride: A Key Intermediate for Pharmaceuticals and Advanced Materials - NINGBO INNO PHARMCHEM CO.,LTD . pharmchem.net. [Link]
- US4500471A - Preparation of trifluoromethyl-benzoyl halides - Google Patents.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI . mdpi.com. [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.
-
Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes - ACS Publications . pubs.acs.org. [Link]
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- 4. 3-METHYL-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE CAS#: 261952-09-4 [m.chemicalbook.com]
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